![molecular formula C20H20FN3O2S B2781780 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897486-74-7](/img/structure/B2781780.png)
2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula: C19H20FN3O2S
- Molecular Weight: 367.45 g/mol
- IUPAC Name: this compound
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition: Compounds in this class have shown activity as inhibitors of specific enzymes such as cathepsin L and others involved in cancer metastasis and apoptosis pathways.
Anticancer Activity
Studies have demonstrated that similar benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds have shown selective cytotoxicity against various cancer cell lines, including K562 (leukemia) and MDA-MB-231 (breast cancer) cells. In vitro assays indicated that these compounds could induce apoptosis and inhibit cell proliferation at concentrations as low as 10 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated:
- Inhibition of Bacterial Growth: Certain benzothiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study evaluating the effects of benzothiazole derivatives on cancer cells found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. The most potent derivative led to a reduction in cell invasion by up to 92% in prostate cancer cells at a concentration of 5 μM .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the ability of similar compounds to inhibit cathepsin L effectively. This inhibition was linked to reduced tumor growth in vivo models, demonstrating the therapeutic potential of these compounds in cancer treatment .
Data Table: Summary of Biological Activities
Biological Activity | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | K562 | ~10 | Induction of apoptosis |
Anticancer | MDA-MB-231 | 5 | Inhibition of invasion |
Antimicrobial | Various Bacteria | Varies | Disruption of cell wall synthesis |
Enzyme Inhibition | Cathepsin L | Varies | Competitive inhibition |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit tumor growth. For instance, compounds similar to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole have demonstrated efficacy against human pancreatic cancer cells and other malignancies by disrupting critical cellular pathways involved in proliferation and survival .
Cell Line | IC50 (μM) | Reference |
---|---|---|
Panc-1 (Pancreatic) | 12.79 | |
Huh-7 (Hepatocarcinoma) | 11.84 | |
HCT-116 (Colon Cancer) | 7.19 |
Neurological Disorders
Benzothiazole derivatives have been explored for their neuroprotective effects. The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
- Research Findings : In animal models, compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation . This indicates that further studies on this compound could yield valuable insights into its efficacy in treating psychiatric disorders.
Case Study 1: Anticancer Efficacy
In a study published in Europe PMC, researchers synthesized several benzothiazole derivatives and tested their anticancer activity against various human cancer cell lines. The results showed that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity against pancreatic and colon cancer cells . This suggests that the structural characteristics of this compound may similarly influence its anticancer potential.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties of benzothiazole derivatives highlighted their ability to cross the blood-brain barrier and interact with central nervous system receptors. The study found that certain derivatives exhibited anxiolytic effects in rodent models, suggesting a potential application for treating anxiety disorders .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-6-7-16(26-2)17-18(13)27-20(22-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(21)12-14/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAODZYCYKNOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.